![molecular formula C13H17BrN2O4S B2412179 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide CAS No. 2034559-10-7](/img/structure/B2412179.png)
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a furan derivative, followed by the introduction of the azabicyclo[3.2.1]octane moiety through a series of nucleophilic substitution reactions. The final step usually involves the sulfonylation of the azabicyclo[3.2.1]octane ring to introduce the methylsulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,5-dione derivatives, while substitution of the bromine atom can lead to a variety of substituted furan derivatives .
Scientific Research Applications
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring are key functional groups that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The azabicyclo[3.2.1]octane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-nitro-1H-1,2,4-triazole: Similar in having a bromine atom and a heterocyclic ring.
5-bromo-2-furancarboxylic acid: Shares the furan ring and bromine atom.
8-azabicyclo[3.2.1]octane derivatives: Similar bicyclic structure.
Uniqueness
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-21(18,19)16-9-2-3-10(16)7-8(6-9)15-13(17)11-4-5-12(14)20-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCDAGEWZRLEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
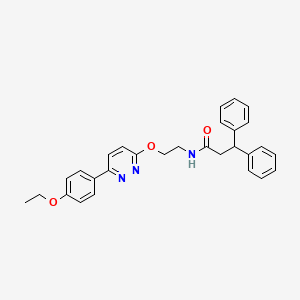
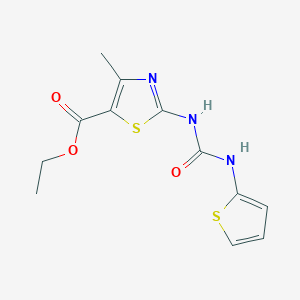
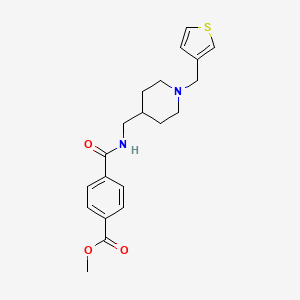
![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)
![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)
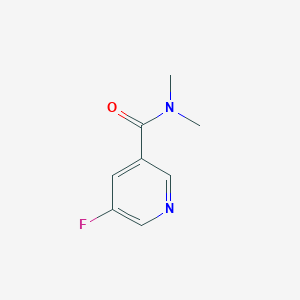
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
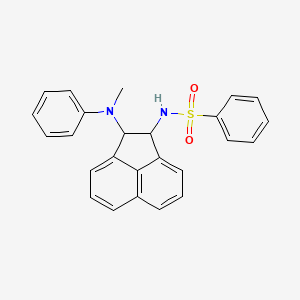
![N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)
